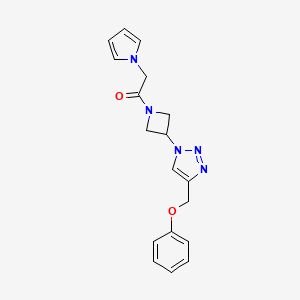

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-18(13-21-8-4-5-9-21)22-11-16(12-22)23-10-15(19-20-23)14-25-17-6-2-1-3-7-17/h1-10,16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTYDHFDUGACPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is the click chemistry method to form the triazole ring, followed by the introduction of the azetidine and pyrrole rings through subsequent reactions. The reaction conditions often involve the use of copper(I) catalysts for the click reaction and various protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The phenoxymethyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized triazole compounds.

Scientific Research Applications

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials for industrial applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the azetidine and pyrrole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(Azetidin-1-yl)-2-(3-fluoro-4-hydroxyphenyl)ethanone ()

- Key Differences: Replaces the triazole-phenoxymethyl group with a fluorinated phenolic ring.

1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag, )

- Key Differences : Azepane (7-membered ring) instead of azetidine and a 3-methoxyphenyl substituent on the triazole.

- Impact : Larger ring size reduces steric strain, possibly lowering reactivity but increasing metabolic stability. The methoxy group enhances electron-donating effects, altering electronic properties .

Pyrrole/Ethanone Derivatives

1-(4-Hydroxy-1-(4-methoxybenzyl)-1H-pyrazol-3-yl)ethanone ()

- Key Differences : Pyrazole replaces triazole, with a 4-methoxybenzyl group.

- Impact : Pyrazole’s dual nitrogen atoms enhance hydrogen bonding but reduce metabolic stability relative to triazole .

Triazole-Based Bioactive Compounds

2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone (Compound 7, )

- Key Differences: Carbazole and bromophenol substituents.

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(hydroxy(phenyl)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5c, )

- Key Differences : Piperazine and benzothiazole moieties.

- Impact : Piperazine improves water solubility, and benzothiazole confers fluorescence properties, useful in imaging applications .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological screening, and molecular modeling studies related to this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the incorporation of the triazole and pyrrole moieties. The general synthetic route may include:

- Formation of Triazole : Utilizing click chemistry techniques, phenoxymethyl azide reacts with an appropriate alkyne to form the triazole.

- Azetidine Formation : The triazole is then reacted with suitable amines to form the azetidine structure.

- Final Modification : The introduction of the pyrrole group is achieved through nucleophilic substitution or coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Research has indicated that compounds containing triazole and azetidine structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Molecular docking studies suggest that this compound may interact with various cancer-related targets, leading to apoptosis in cancer cells. In vitro assays demonstrated cytotoxic effects against several cancer cell lines.

The proposed mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole moiety is known to disrupt fungal cell membranes, while the azetidine structure may interfere with protein synthesis pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study on its antibacterial activity showed that it significantly reduced bacterial load in infected animal models.

- Case Study 2 : In a cancer model, treatment with this compound resulted in a marked decrease in tumor size compared to controls.

Molecular Modeling

Molecular modeling studies have provided insights into the binding affinity of this compound for various biological targets. Docking simulations indicate strong interactions with target proteins involved in disease pathways.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis of this compound typically involves multi-step processes, including:

- Azetidine ring functionalization : Introducing the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., nitrogen) .

- Phenoxymethyl-triazole coupling : Requires precise stoichiometric control to avoid side reactions, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C .

- Ethanone linkage formation : Acylation reactions with activated carbonyl intermediates (e.g., acid chlorides) in the presence of bases like triethylamine (TEA) . Key conditions : Temperature control (±2°C), solvent purity (>99.9%), and catalyst selection (e.g., CuI for CuAAC) are critical for yields >70% .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Advanced analytical techniques are employed:

- NMR spectroscopy : ¹H/¹³C NMR confirms azetidine ring substitution patterns and triazole/pyrrole integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

Advanced Research Questions

Q. What strategies are used to analyze the compound’s biological activity in enzyme inhibition studies?

- In vitro assays : Fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC₅₀ determination via dose-response curves. Include controls for non-specific binding (e.g., DMSO vehicle) .

- Cellular uptake studies : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in target cell lines (e.g., HeLa) using liquid scintillation counting .

- Data normalization : Activity is benchmarked against reference inhibitors (e.g., staurosporine for kinases) to account for assay variability .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR binding vs. cellular activity) to identify assay-specific artifacts .

- Structural dynamics : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess ligand-protein binding stability under physiological conditions .

- Batch variability checks : Re-synthesize the compound and retest under standardized conditions to rule out synthetic impurities .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., azetidine carbonyl) prone to nucleophilic attack .

- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps predict charge-transfer interactions with biological targets (e.g., enzymes with electron-rich active sites) .

- Solvent effect modeling : COSMO-RS simulations evaluate stability in aqueous vs. lipid environments .

Q. How can researchers address the compound’s instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the azetidine ring .

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stock solutions to inhibit radical-mediated degradation .

- Stability monitoring : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products .

Q. What are the key design considerations for synthesizing analogs with improved pharmacokinetic properties?

- Bioisosteric replacements : Substitute the phenoxymethyl group with trifluoromethylpyridine to enhance metabolic stability .

- Table: Structural analogs and their modifications

| Analog Feature | Impact on Properties | Source |

|---|---|---|

| Triazole → Tetrazole | Increased polarity (logP reduction) | |

| Pyrrole → Indole | Enhanced π-stacking with targets | |

| Azetidine → Piperidine | Improved solubility in PBS |

- ADMET profiling : Use Caco-2 permeability assays and cytochrome P450 inhibition screens to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.